(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
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Overview
Description
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a tetrahydronaphthalene ring system, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the reaction of a suitable naphthalene derivative with a boronic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated naphthalene derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are typically employed.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The pathways involved often include the formation of boronate complexes, which can modulate the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: This compound features an amine group instead of a boronic acid group, leading to different reactivity and applications.
5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl sulfamate:
Uniqueness
(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h4-6,13-14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDRMPJVTRVJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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